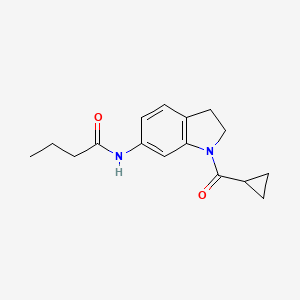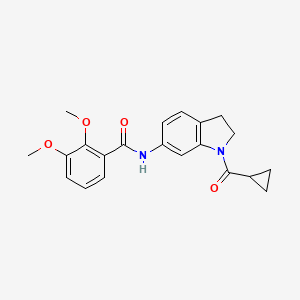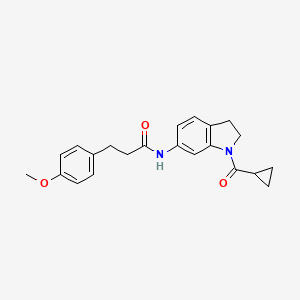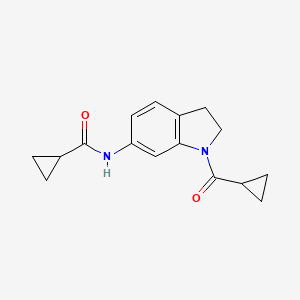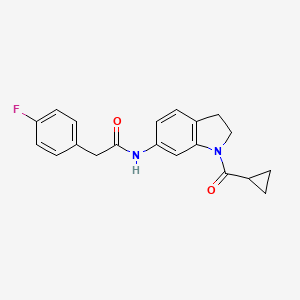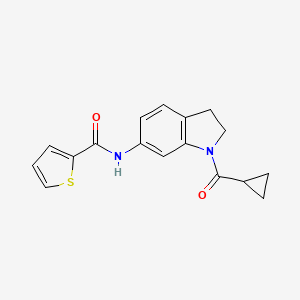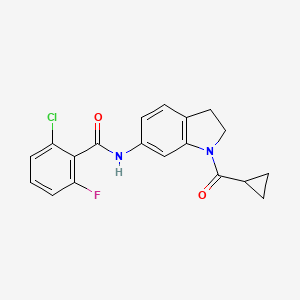
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide, also known as CINDAC, is an organic compound with a wide range of applications in scientific research. CINDAC is a heterocyclic compound, composed of a six-membered ring containing nitrogen and chlorine atoms, and a phenyl ring substituted with a fluorine atom. CINDAC has been investigated for its potential use in medicinal chemistry, as a drug lead, and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is not fully understood, however, it has been proposed that the compound interacts with a variety of proteins and enzymes, including cytochrome P450 enzymes and monoamine oxidase. The interaction of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide with these proteins and enzymes can result in changes in their activity, which can lead to changes in the expression of various genes and proteins.
Biochemical and Physiological Effects
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters. 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized in a relatively straightforward manner. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is a relatively small molecule, which makes it easier to work with in laboratory experiments. However, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is also limited in its use in laboratory experiments due to its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide research. These include further investigation into its mechanism of action, as well as its potential use in the development of novel drugs and therapeutics. In addition, further research into the biochemical and physiological effects of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide could lead to the development of new drugs and treatments for a variety of diseases and disorders. Finally, further research into the synthesis of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide could lead to the development of more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide can be synthesized through a variety of methods. The most common synthesis method involves the reaction of 2-chloro-6-fluoro-N-benzoyl-1H-indole with 1-cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out in dichloromethane at room temperature, and the product is isolated by filtration.
Applications De Recherche Scientifique
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been investigated for its potential use in medicinal chemistry, as a drug lead, and as a potential therapeutic agent. It has been used to synthesize a variety of novel compounds, including small molecule drugs, peptides, and peptidomimetics. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been used as a starting material for the synthesis of a variety of other heterocyclic compounds.
Propriétés
IUPAC Name |
2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-14-2-1-3-15(21)17(14)18(24)22-13-7-6-11-8-9-23(16(11)10-13)19(25)12-4-5-12/h1-3,6-7,10,12H,4-5,8-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACPZQMKKCJIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)



